molecular formula C20H22N4O4S B2833226 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 1105246-29-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No. B2833226
CAS RN: 1105246-29-4
M. Wt: 414.48
InChI Key: CKDBDEBNAHVJMT-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research often involves the synthesis of novel heterocyclic compounds, including pyrazole, pyrimidine, and quinazolinone derivatives, which are valued for their potential biological activities. For example, studies have detailed methods for creating diverse heterocyclic systems using thiosemicarbazide derivatives as precursors for synthesizing compounds with antimicrobial activity (Elmagd et al., 2017). Another research focus is on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents, highlighting the importance of structural analysis in enhancing biological activity (Palkar et al., 2017).

Potential Anticancer Activities

Some studies investigate the synthesis of novel compounds for their anti-tumor properties. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, with some showing significant effects against mouse tumor model cancer cell lines (Nassar et al., 2015). These findings suggest the potential for developing new anticancer agents from heterocyclic compounds.

Antimicrobial Applications

The antimicrobial potential of synthesized compounds is a frequent area of research, with various studies reporting on the creation and testing of novel molecules with promising antibacterial and antifungal activities. For example, functionalized monomers based on kojic acid were synthesized and shown to demonstrate moderate to good antibacterial and antifungal activities (Saraei et al., 2016).

Methodological Advances

Advancements in synthetic methodologies, including microwave-assisted synthesis, offer efficient routes to novel compounds, potentially accelerating the discovery of new drugs or materials with significant biological or chemical properties (Fahim et al., 2019).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-2-7-21-19(26)9-24-20(14-10-29-11-15(14)23-24)22-18(25)6-4-13-3-5-16-17(8-13)28-12-27-16/h3-6,8H,2,7,9-12H2,1H3,(H,21,26)(H,22,25)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDBDEBNAHVJMT-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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